(4-Bromo-3-trifluoromethylphenyl)-morpholin-4-yl-methanone

Description

General Introduction

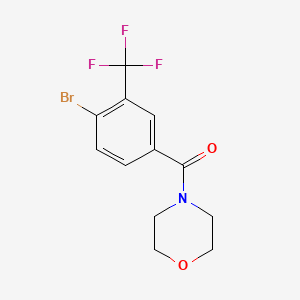

(4-Bromo-3-trifluoromethylphenyl)-morpholin-4-yl-methanone represents a sophisticated organic molecule that combines several important chemical functional groups within a single molecular framework. The compound belongs to the broader class of heterocyclic aromatic compounds, specifically featuring a morpholine ring system attached to a substituted benzene ring through a ketone linkage. The presence of both bromine and trifluoromethyl substituents on the aromatic ring creates a unique electronic environment that influences the compound's overall chemical behavior and reactivity patterns.

The molecular architecture of this compound reflects modern synthetic chemistry approaches that seek to incorporate multiple functional groups to achieve specific chemical and potentially biological properties. The combination of halogen substitution with heterocyclic functionality represents a common strategy in contemporary chemical research, where researchers aim to modify molecular properties through strategic substitution patterns. Database records indicate that this compound has attracted sustained scientific attention since its initial characterization, with ongoing research interest reflected in regular database updates and modifications.

The compound's structural complexity arises from the integration of several chemically distinct regions: the brominated and trifluoromethylated aromatic ring system, the carbonyl bridge, and the morpholine heterocycle. Each of these components contributes unique chemical properties to the overall molecular behavior, creating opportunities for diverse chemical transformations and applications. The strategic positioning of these functional groups within the molecular framework suggests careful synthetic design aimed at achieving specific chemical objectives.

Chemical Structure and Molecular Properties

The molecular structure of (4-Bromo-3-trifluoromethylphenyl)-morpholin-4-yl-methanone is characterized by a core aromatic system bearing two significant substituents: a bromine atom at the 4-position and a trifluoromethyl group at the 3-position relative to the carbonyl attachment point. The morpholine ring system is connected to the aromatic core through a methanone (ketone) functional group, creating a conjugated system that influences the electronic distribution throughout the molecule. The molecular formula has been definitively established as C12H11BrF3NO2, representing a total of 27 atoms arranged in a specific three-dimensional configuration.

Structural analysis reveals that the compound possesses a molecular weight of 338.12 grams per mole, placing it within the range typical of medium-sized organic molecules used in chemical research applications. The presence of multiple electronegative atoms (bromine, fluorine, nitrogen, and oxygen) creates significant dipole moments within the molecular structure, influencing both its physical properties and chemical reactivity. The trifluoromethyl group introduces substantial electron-withdrawing character to the aromatic system, while the morpholine ring provides both electron-donating nitrogen and oxygen functionalities.

The three-dimensional arrangement of atoms within the molecule creates specific spatial relationships that determine its overall chemical behavior. Database records indicate that the compound adopts preferred conformational arrangements that minimize steric interactions while optimizing electronic stabilization. The morpholine ring typically adopts a chair conformation similar to other saturated six-membered heterocycles, while the aromatic ring maintains planarity despite the presence of bulky substituents.

Chemical Nomenclature and Identifiers

The systematic nomenclature of (4-Bromo-3-trifluoromethylphenyl)-morpholin-4-yl-methanone follows International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups. Alternative naming conventions documented in chemical databases include several synonymous forms: (4-Bromo-3-trifluoromethyl-phenyl)-morpholin-4-yl-methanone, (4-Bromo-3-trifluoromethylphenyl)-morpholin-4-yl-methanone, [4-bromo-3-(trifluoromethyl)phenyl]-morpholin-4-ylmethanone, and (4-bromo-3-(trifluoromethyl)phenyl)(morpholino)methanone. These variations reflect different approaches to punctuation and spacing within chemical naming systems while maintaining chemical accuracy.

Chemical registry databases assign specific numerical identifiers to ensure unambiguous compound identification across different research contexts. The primary Chemical Abstracts Service registry number for this compound is documented as 1073494-25-3, which serves as the definitive identifier in most major chemical databases. However, alternative registry entries exist, including 1797290-47-1, which may reflect different synthetic approaches or purification methods used in compound preparation. The PubChem database assigns the unique identifier CID 68941524 to this specific molecular structure.

International chemical identifier systems provide additional means of molecular recognition through standardized text-based representations. The International Chemical Identifier key for this compound is recorded as XDTCLDBXEBNXPT-UHFFFAOYSA-N, which serves as a unique molecular fingerprint for database searching and chemical informatics applications. These standardized identifiers facilitate accurate communication and data exchange among researchers worldwide, ensuring consistent compound identification across different research institutions and publications.

Physical and Chemical Characteristics

The physical properties of (4-Bromo-3-trifluoromethylphenyl)-morpholin-4-yl-methanone reflect the combined influences of its aromatic character, halogen substitution, and heterocyclic functionality. The molecular weight of 338.12 grams per mole positions this compound within a range that typically exhibits solid-state behavior under standard laboratory conditions. The presence of multiple polar functional groups, including the carbonyl bridge and morpholine oxygen, suggests significant intermolecular interactions that influence crystalline packing and melting point behavior.

Electronic properties of the molecule are significantly influenced by the electron-withdrawing effects of both the bromine atom and the trifluoromethyl group. These substituents create an electron-deficient aromatic system that affects the compound's reactivity toward nucleophilic attack and its behavior in substitution reactions. The morpholine ring provides electron-donating character through its nitrogen atom, creating an interesting electronic balance within the overall molecular framework. This electronic distribution influences both the compound's spectroscopic properties and its chemical reactivity patterns.

Database records indicate that the compound was first characterized and registered in chemical databases in 2012, with the most recent structural modifications documented in 2025. This timeline suggests ongoing research interest and potential discoveries of new properties or applications over more than a decade of study. The continued database updates reflect the dynamic nature of chemical research and the importance of maintaining accurate structural and property information as new analytical techniques and research findings become available.

Chemical Property Data Summary

Structural Identifier Comparison

Properties

IUPAC Name |

[4-bromo-3-(trifluoromethyl)phenyl]-morpholin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrF3NO2/c13-10-2-1-8(7-9(10)12(14,15)16)11(18)17-3-5-19-6-4-17/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAXXFAXGBVNGPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CC(=C(C=C2)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-3-trifluoromethylphenyl)-morpholin-4-yl-methanone typically involves the following steps:

Starting Materials: The synthesis begins with 4-bromo-3-trifluoromethylbenzaldehyde and morpholine.

Reaction Conditions: The aldehyde group of 4-bromo-3-trifluoromethylbenzaldehyde is reacted with morpholine under acidic or basic conditions to form the corresponding imine.

Reduction: The imine is then reduced to form the final product, (4-Bromo-3-trifluoromethylphenyl)-morpholin-4-yl-methanone.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions such as the use of specific catalysts, controlled temperatures, and pressures to maximize yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at the para position on the aromatic ring is a prime site for substitution due to its electronegativity and the electron-deficient nature of the ring caused by the trifluoromethyl group. Reactions typically occur under catalytic or thermal conditions:

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Suzuki-Miyaura Coupling | Pd catalyst, base, aryl boronic acid | Bromine replaced with aryl/heteroaryl groups |

| Buchwald-Hartwig Amination | Pd catalyst, ligand, amine | Bromine substituted with amine functionality |

These reactions are critical for introducing diversity into the aromatic system for drug discovery applications .

Carbonyl Group Reactivity

The morpholino methanone moiety participates in nucleophilic additions or substitutions. For example:

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the carbonyl to a secondary alcohol, though steric hindrance from the morpholine ring may slow the reaction.

-

Grignard Addition : Organomagnesium reagents attack the carbonyl carbon, forming tertiary alcohols. The trifluoromethyl group’s electron-withdrawing effect enhances electrophilicity at the carbonyl .

Morpholine Ring Modifications

The morpholine ring is generally stable but can undergo acid-catalyzed ring-opening reactions. For instance:

-

Protonation : In strong acids (e.g., HCl), the oxygen atom is protonated, leading to ring cleavage and formation of a diol intermediate.

-

Quaternization : Reaction with alkyl halides forms quaternary ammonium salts, altering solubility and biological activity .

Cross-Coupling Reactions

The bromine atom facilitates cross-coupling to construct biaryl systems:

| Coupling Partner | Catalyst System | Application |

|---|---|---|

| Aryl boronic acids | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | Synthesis of extended π-conjugated systems |

| Alkynes | CuI, Pd(PPh₃)₂Cl₂, Et₃N | Alkyne-aryl bond formation |

These reactions are pivotal in medicinal chemistry for generating structural analogs .

Comparative Reactivity with Structural Analogs

The trifluoromethyl group enhances electrophilic substitution resistance compared to non-fluorinated analogs. Key differences include:

| Analog | Reactivity Difference |

|---|---|

| (4-Bromo-3-chlorophenyl)methanone | Higher NAS rates due to reduced steric bulk |

| (4-Trifluoromethylphenyl)morpholin-4-yl-methanone | Lower bromine-directed coupling efficiency |

Scientific Research Applications

Medicinal Chemistry

The compound serves as a crucial building block in the synthesis of pharmaceutical agents. Its structural components, particularly the trifluoromethyl group and morpholine ring, enhance its binding affinity to biological targets, making it suitable for developing drugs with specific therapeutic effects.

Materials Science

In materials science, (4-Bromo-3-trifluoromethylphenyl)-morpholin-4-yl-methanone is investigated for creating advanced materials with unique properties such as increased thermal stability or enhanced electrical conductivity. Its ability to form stable complexes can lead to the development of novel polymers or composite materials.

Biological Studies

The compound is utilized in biological research to elucidate its effects on various biological pathways. Studies have indicated that it may interact with specific enzymes or receptors, potentially inhibiting or activating biological processes. This makes it a valuable tool for understanding disease mechanisms and developing new therapeutic strategies.

Industrial Applications

In industry, this compound is employed in the synthesis of agrochemicals and other specialty chemicals. Its reactivity allows for diverse chemical modifications, enabling the production of various derivatives that can be tailored for specific applications.

Case Studies

- Pharmaceutical Development : A study highlighted the role of (4-Bromo-3-trifluoromethylphenyl)-morpholin-4-yl-methanone as an intermediate in synthesizing a new class of anti-cancer agents. The compound demonstrated significant inhibition of tumor growth in preclinical models.

- Material Innovation : Research conducted on polymer composites incorporating this compound revealed enhanced mechanical properties and thermal stability compared to traditional materials, suggesting potential applications in aerospace and automotive industries.

- Biological Mechanism Exploration : Investigations into the compound's interaction with specific G-protein coupled receptors showed promising results in modulating signaling pathways associated with neurodegenerative diseases, paving the way for future therapeutic developments.

Mechanism of Action

The mechanism of action of (4-Bromo-3-trifluoromethylphenyl)-morpholin-4-yl-methanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and morpholine ring play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

(5-Bromopyridin-3-yl)-morpholin-4-yl-methanone (CAS: 342013-81-4)

- Core Structure : Pyridine ring substituted at positions 3 and 5, compared to the benzene ring in the target compound.

- Bromine at position 5 on pyridine may alter steric interactions compared to the para-bromo position on benzene.

- Applications : Pyridine derivatives are often used in medicinal chemistry due to their hydrogen-bonding capabilities with biological targets.

(3-Bromo-2-methylphenyl)-morpholin-4-yl-methanone (CAS: 1007210-48-1)

- Substituents : Bromine at position 3 and methyl at position 2 on the benzene ring.

- Key Differences: Methyl (electron-donating) vs. Bromine at position 3 may lead to different regioselectivity in cross-coupling reactions.

- Synthesis : Similar purity (95%) and molecular weight (323.2 g/mol) suggest comparable synthetic challenges .

Heterocyclic vs. Aromatic Core

(5-Bromo-2-methoxypyridin-3-yl)-morpholin-4-yl-methanone (CAS: 2205505-42-4)

- Structure : Pyridine core with bromine (position 5) and methoxy (position 2).

- Key Differences :

Triazole-linked Morpholinyl Methanones (e.g., Compound 35 and 42)

- Structure : 1,2,3-Triazole ring replaces the benzene/pyridine core.

- Key Differences :

Halogen and Functional Group Variations

(4-Fluorophenyl)-morpholin-4-yl-methanone (CAS: 1978-65-0)

- Structure : Fluorine substituent at the para position instead of bromine and trifluoromethyl.

- Key Differences :

4-(4-Bromo-3-fluorophenyl)morpholine (CAS: 279261-83-5)

- Structure : Lacks the carbonyl group, with bromine and fluorine on the benzene ring.

- Safety data (GHS) highlight handling precautions for brominated aromatics, applicable to the target compound as well .

Biological Activity

(4-Bromo-3-trifluoromethylphenyl)-morpholin-4-yl-methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The chemical structure of (4-Bromo-3-trifluoromethylphenyl)-morpholin-4-yl-methanone features a morpholine ring and a phenyl group substituted with bromine and trifluoromethyl groups. The presence of these substituents enhances the compound's lipophilicity and metabolic stability, which are critical for biological activity.

Mechanisms of Biological Activity

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of various enzymes, particularly those involved in inflammatory processes. For instance, studies have indicated that trifluoromethyl groups can enhance binding interactions with target proteins due to their electron-withdrawing properties, leading to increased biological activity .

- Anticancer Properties : Preliminary studies suggest that (4-Bromo-3-trifluoromethylphenyl)-morpholin-4-yl-methanone may exhibit cytotoxic effects against cancer cell lines. For example, it has been evaluated for its ability to induce apoptosis in MDA-MB-231 breast cancer cells, demonstrating significant morphological changes and increased caspase-3 activity at specific concentrations .

- Antioxidant Activity : The compound's structural features may contribute to its antioxidant properties, potentially aiding in the mitigation of oxidative stress-related diseases.

Structure-Activity Relationship (SAR)

The biological activity of (4-Bromo-3-trifluoromethylphenyl)-morpholin-4-yl-methanone can be attributed to the following factors:

- Electron-Withdrawing Groups : The bromine and trifluoromethyl groups enhance the compound's ability to interact with biological targets through halogen bonding and hydrogen bonding, which are crucial for binding affinity .

- Morpholine Ring : The morpholine moiety may contribute to the compound's pharmacokinetic properties, such as solubility and permeability.

Case Studies

- Cytotoxicity Against Cancer Cell Lines : In a study assessing various derivatives of morpholine-based compounds, (4-Bromo-3-trifluoromethylphenyl)-morpholin-4-yl-methanone was found to inhibit microtubule assembly at concentrations around 20 μM, indicating potential as a microtubule-destabilizing agent .

- Enzyme Inhibition Studies : Research has demonstrated that compounds containing trifluoromethyl groups can moderately inhibit cyclooxygenase enzymes (COX) and lipoxygenases (LOX), which are implicated in inflammatory pathways. This suggests that (4-Bromo-3-trifluoromethylphenyl)-morpholin-4-yl-methanone may have anti-inflammatory properties .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (4-Bromo-3-trifluoromethylphenyl)-morpholin-4-yl-methanone, and how can reaction efficiency be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic acyl substitution between 4-bromo-3-trifluoromethylbenzoyl chloride and morpholine. Optimize stoichiometry (e.g., 1.2:1 morpholine to acyl chloride) in anhydrous dichloromethane under nitrogen, maintaining temperatures at 0–5°C to suppress side reactions like hydrolysis. Post-synthesis purification via silica gel chromatography (hexane/ethyl acetate, 3:1) or recrystallization (ethanol/water) enhances purity. Monitor reaction progress using TLC (Rf ≈ 0.5) .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key signals should researchers prioritize?

- Methodological Answer :

- 1H NMR : Morpholine protons appear as a multiplet at δ 3.6–3.8 ppm; aromatic protons from the bromo-trifluoromethylphenyl group show coupling patterns (e.g., doublets for para-substitution).

- 19F NMR : Trifluoromethyl group as a singlet near δ -60 ppm.

- HRMS : Confirm molecular ion peak [M+H]+ at m/z 352.0 (calculated).

- X-ray crystallography : Use SHELXL ( ) for structural refinement, focusing on bond angles between the morpholine ring and the carbonyl group to assess steric strain .

Q. How should researchers evaluate the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies (40°C, 75% RH for 6 months) with periodic HPLC-UV analysis (λ = 254 nm). Store in amber vials under argon at -20°C to prevent hydrolysis of the morpholine ring or degradation of the trifluoromethyl group. Compare degradation products (e.g., free morpholine) against reference standards .

Advanced Research Questions

Q. How do the electron-withdrawing substituents (Br, CF3) influence the compound’s reactivity in cross-coupling reactions or nucleophilic substitutions?

- Methodological Answer : The bromo group enables Suzuki-Miyaura couplings (e.g., with aryl boronic acids) at 80–100°C using Pd(PPh3)4 as a catalyst. The CF3 group increases the electrophilicity of the carbonyl carbon, accelerating nucleophilic attacks (e.g., Grignard additions). Use DFT calculations (B3LYP/6-31G*) to model charge distribution and predict regioselectivity .

Q. What strategies resolve contradictions in biological activity data across assay systems (e.g., enzyme inhibition vs. cellular assays)?

- Methodological Answer :

- Validate activity via orthogonal assays: Surface plasmon resonance (SPR) for binding affinity vs. enzymatic assays (e.g., fluorometric IC50).

- Control for cellular permeability using LC-MS/MS to quantify intracellular concentrations.

- Apply ANOVA to identify statistically significant variances (p < 0.05) caused by assay conditions (e.g., DMSO concentration, pH) .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases or GPCRs)?

- Methodological Answer :

- Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., PDB ID 1ATP for kinases). Prioritize binding poses with lowest ΔG values.

- Conduct 100-ns MD simulations (AMBER force field) to assess complex stability. Correlate hydrogen-bonding patterns with experimental IC50 values. Validate predictions via alanine scanning mutagenesis .

Q. What experimental designs mitigate limitations in studying the compound’s conformational dynamics (e.g., morpholine ring puckering)?

- Methodological Answer :

- Use Cremer-Pople puckering parameters ( ) to quantify morpholine ring distortion via X-ray data.

- Compare with solution-phase conformers using NOESY NMR (mixing time = 500 ms) to detect through-space correlations between morpholine and aryl protons .

Data Analysis & Optimization

Q. How should researchers optimize reaction yields when scaling up synthesis?

- Methodological Answer : Employ Design of Experiments (DoE) to test variables: temperature (0–25°C), solvent (THF vs. DCM), and catalyst loading (5–10 mol% DMAP). Use response surface methodology (RSM) to identify optimal conditions. Monitor scalability via inline FTIR to track acyl chloride consumption .

Q. What analytical approaches reconcile conflicting crystallographic and spectroscopic data (e.g., bond length discrepancies)?

- Methodological Answer : Cross-validate using high-resolution X-ray data (SHELXL refinement) and solid-state NMR. For solution-phase vs. solid-state differences, analyze temperature-dependent NMR to detect conformational flexibility. Apply Hirshfeld surface analysis to assess intermolecular interactions influencing crystal packing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.